molecular formula C17H17FN6O2S B6468874 2-(2-fluorobenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640888-95-3

2-(2-fluorobenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6468874
CAS No.: 2640888-95-3
M. Wt: 388.4 g/mol
InChI Key: FRDAZKIWUJDGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorobenzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a polycyclic heterocyclic compound featuring a fused pyrrolo-pyrrole core, a [1,2,4]triazolo[4,3-b]pyridazine moiety, and a 2-fluorobenzenesulfonyl substituent. The octahydropyrrolo[3,4-c]pyrrole scaffold contributes to conformational rigidity, which is advantageous in drug design for optimizing pharmacokinetic profiles.

Properties

IUPAC Name

6-[5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2S/c18-14-3-1-2-4-15(14)27(25,26)23-9-12-7-22(8-13(12)10-23)17-6-5-16-20-19-11-24(16)21-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDAZKIWUJDGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)S(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Triazole Systems : The target compound’s [1,2,4]triazolo[4,3-b]pyridazine differs from Compound 6’s triazolo[3,4-b]thiadiazine in ring fusion and electronic properties. The former may exhibit stronger π-π stacking interactions in biological targets due to extended aromaticity .
  • Sulfonamide vs. Thiocarbamide : The 2-fluorobenzenesulfonyl group in the target compound likely improves solubility and target selectivity compared to Compound 7’s thiocarbamide, which may confer metal-binding properties .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z) Reference
Target Compound Not reported Not reported Not reported
Compound 6 1680 (C=O), 1590 (C=N) 7.2–8.1 (aromatic H), 3.8 (OCH₃) 624 [M+H]⁺
Compound 7 1650 (C=O), 1250 (C=S) 7.3–8.3 (aromatic H), 3.9 (OCH₃) 658 [M+H]⁺

Analysis :

  • The absence of reported data for the target compound highlights a research gap. However, analogous compounds (e.g., Compounds 6 and 7) show distinct IR peaks for carbonyl (C=O) and thiocarbonyl (C=S) groups, which could guide characterization of the target’s sulfonyl and triazole functionalities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.